molecular formula C24H36O2 B15095054 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one CAS No. 902768-49-4

17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one

Cat. No.: B15095054
CAS No.: 902768-49-4
M. Wt: 356.5 g/mol
InChI Key: SKEIENPDXSFMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one typically involves multiple steps starting from a suitable steroidal precursor. One common method involves the use of 16alpha,17alpha-epoxyprogesterone as the starting material . The key steps include:

    Addition of Hydrogen Bromide (HBr): This step forms a 16-bromo, 17alpha-hydroxy intermediate.

    Catalytic Hydrogenation: Removal of the bromine atom.

    Conversion of Ketone and Double Bond: The 3-keto group and 4,5-double bond are converted to a 3-hydroxy group and 3,5-double bond.

    Acetylation and Hydrolysis: The 3-hydroxy and 17alpha-hydroxy groups are acetylated, followed by hydrolysis to remove the 3-acetyl group.

    Etherification: The 3-hydroxy group is etherified to form the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one involves its interaction with steroid hormone receptors. It acts as a ligand for these receptors, modulating their activity and influencing gene expression. The compound’s effects are mediated through the activation or inhibition of specific molecular pathways, leading to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

902768-49-4

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-(3-ethoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C24H36O2/c1-6-26-18-9-12-22(3)17(15-18)7-8-19-20(22)10-14-24(5)21(19)11-13-23(24,4)16(2)25/h7,15,19-21H,6,8-14H2,1-5H3

InChI Key

SKEIENPDXSFMHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.